physical and chemical properties of benzyl sec-butyl sulfide
physical and chemical properties of benzyl sec-butyl sulfide
An In-depth Technical Guide to the Physical and Chemical Properties of Benzyl sec-Butyl Sulfide
Introduction
Benzyl sec-butyl sulfide, with the CAS Number 22336-61-4, is an organosulfur compound belonging to the thioether (sulfide) class. It features a benzyl group and a secondary butyl group linked by a sulfur atom. Thioethers are significant structural motifs in medicinal and materials chemistry, prized for their chemical robustness, nucleophilicity, and utility as synthetic intermediates. Specifically, benzylic thioethers exhibit unique reactivity due to the adjacent aromatic ring, which stabilizes benzylic radical and cationic intermediates, making the benzylic C-S bond and C-H bonds sites for targeted chemical transformations.
This guide provides a comprehensive overview of the known and predicted physicochemical properties of benzyl sec-butyl sulfide, its characteristic chemical reactivity, established protocols for its synthesis and characterization, and essential safety and handling procedures. The content is tailored for researchers and professionals in drug development and chemical synthesis, offering field-proven insights grounded in authoritative references.
Compound Identification and Structure
A clear identification of benzyl sec-butyl sulfide is fundamental for any scientific endeavor. The table below summarizes its key identifiers and structural information.
| Identifier | Value | Reference |
| IUPAC Name | 1-((benzyl)thio)-2-methylpropane | N/A |
| Synonyms | benzyl(sec-butyl)sulfane | |
| CAS Number | 22336-61-4 | |
| Molecular Formula | C₁₁H₁₆S | |
| Molecular Weight | 180.31 g/mol | |
| InChI Key | GUBFXXXZESLUIV-UHFFFAOYSA-N |
Molecular Structure:
Caption: 2D structure of benzyl sec-butyl sulfide.
Physical Properties
Direct experimental data for benzyl sec-butyl sulfide is scarce. The table below combines known data with predicted properties based on trends observed in analogous compounds like di-sec-butyl sulfide (liquid, b.p. 165 °C)[1][2], dibenzyl sulfide (solid, m.p. 49 °C)[3][4], and benzyl methyl sulfide (liquid, b.p. ~195-197 °C)[5].
| Property | Value | Notes and References |
| Physical State | Liquid (Predicted) | The presence of a non-symmetrical, branched alkyl chain likely disrupts crystal packing, favoring a liquid state at room temperature, unlike the solid dibenzyl sulfide. |
| Appearance | Colorless to pale yellow liquid (Predicted) | Typical for simple thioethers. |
| Odor | Strong, characteristic, likely unpleasant "sulfurous" or "stench" | Thioethers are known for their powerful and often malodorous smells.[6][7] |
| Boiling Point | ~210-230 °C (Predicted) | Estimated to be higher than both di-sec-butyl sulfide (165 °C) and benzyl methyl sulfide (~195 °C) due to increased molecular weight.[1][2][5] |
| Density | ~0.98 - 1.02 g/mL at 20 °C (Predicted) | Interpolated between the density of di-sec-butyl sulfide (~0.84 g/mL) and benzyl methyl sulfide (~1.02 g/mL).[1][2][5] |
| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., ethanol, diethyl ether, acetone, toluene). | General solubility profile for thioethers of this size. |
| Storage Temperature | 2-8 °C |
Chemical Properties and Reactivity
The chemical behavior of benzyl sec-butyl sulfide is dictated by the interplay between the sulfur atom, the sec-butyl group, and the benzylic position.
Core Reactivity:
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Sulfur Atom: The lone pairs of electrons on the sulfur atom make it nucleophilic and susceptible to oxidation. It can be oxidized to the corresponding sulfoxide and further to the sulfone using reagents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA).
-
Benzylic Position: The C-H bonds on the methylene group adjacent to the benzene ring are activated. This position is prone to radical formation and can be functionalized via direct C(sp³)–H activation, often facilitated by photoredox catalysis. The C-S bond can also undergo cleavage, particularly in reactions involving carbocation intermediates, due to the stability of the benzyl cation.[8]
-
Dynamic Covalent Chemistry: The benzyl thioether linkage can participate in dynamic exchange reactions, particularly at elevated temperatures or under catalytic conditions, which is a property leveraged in the design of covalent adaptable networks.[9]
Caption: Key reaction pathways for benzyl sec-butyl sulfide.
Experimental Protocols
Synthesis Protocol: S-Alkylation of sec-Butanethiol
This protocol describes a standard Williamson-type synthesis, a robust and common method for preparing unsymmetrical thioethers. The causality behind this choice is its high reliability and use of readily available starting materials.
Workflow Diagram:
Caption: Workflow for the synthesis of benzyl sec-butyl sulfide.
Step-by-Step Methodology:
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Preparation: To a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), add dry tetrahydrofuran (THF). Cool the flask to 0 °C in an ice bath.
-
Deprotonation: Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) to the stirred THF. To this suspension, add sec-butanethiol (1.0 equivalent) dropwise. Rationale: The strong base NaH irreversibly deprotonates the thiol to form the highly nucleophilic thiolate anion.
-
Nucleophilic Substitution: After stirring for 30 minutes at 0 °C, add benzyl bromide (1.05 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by Thin Layer Chromatography (TLC). Rationale: The thiolate attacks the electrophilic benzylic carbon of benzyl bromide in an Sₙ2 reaction to form the C-S bond.
-
Work-up: Once the reaction is complete, cool the flask to 0 °C and cautiously quench the reaction by the slow addition of water to destroy any unreacted NaH.
-
Extraction: Transfer the mixture to a separatory funnel, add water and an organic solvent (e.g., ethyl acetate). Separate the layers. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel to yield pure benzyl sec-butyl sulfide.
Analytical and Spectroscopic Characterization
The identity and purity of the synthesized product must be validated through spectroscopic methods.
| Technique | Expected Observations and Rationale |
| ¹H NMR | δ ~7.2-7.4 ppm (multiplet, 5H): Protons of the phenyl group. δ ~3.7 ppm (singlet, 2H): Benzylic methylene (CH₂) protons. This signal is a characteristic singlet. δ ~2.7-3.0 ppm (multiplet, 1H): Methine (CH) proton of the sec-butyl group, coupled to adjacent methyl and methylene protons. δ ~1.4-1.6 ppm (multiplet, 2H): Methylene (CH₂) protons of the sec-butyl group. δ ~1.2 ppm (doublet, 3H): Methyl (CH₃) protons adjacent to the methine. δ ~0.9 ppm (triplet, 3H): Terminal methyl (CH₃) protons of the ethyl moiety. |
| ¹³C NMR | δ ~138 ppm: Quaternary aromatic carbon attached to the methylene group. δ ~127-129 ppm: Aromatic CH carbons. δ ~45-50 ppm: Methine (CH) carbon of the sec-butyl group. δ ~36-40 ppm: Benzylic methylene (CH₂) carbon. δ ~25-30 ppm: Methylene (CH₂) carbon of the sec-butyl group. δ ~15-20 ppm & ~10-15 ppm: The two distinct methyl (CH₃) carbons of the sec-butyl group. |
| FT-IR | ~3030 cm⁻¹: Aromatic C-H stretch. ~2960, 2870 cm⁻¹: Aliphatic C-H stretch. ~1495, 1450 cm⁻¹: Aromatic C=C bending. ~690-750 cm⁻¹: C-S stretch (typically weak).[10] |
| Mass Spec. (EI) | M⁺ at m/z = 180: Molecular ion peak. m/z = 91: Base peak corresponding to the stable benzyl cation [C₇H₇]⁺, formed by cleavage of the S-CH₂ bond. m/z = 123: Fragment from loss of the sec-butyl group [M-57]⁺. |
Safety, Handling, and Waste Disposal
As a thioether, benzyl sec-butyl sulfide requires careful handling primarily due to its predicted strong and unpleasant odor and potential for skin and eye irritation.
-
Engineering Controls: All work should be conducted in a well-ventilated chemical fume hood to contain the malodorous vapors.[11]
-
Personal Protective Equipment (PPE): Standard PPE, including a lab coat, chemical safety goggles, and nitrile gloves, is mandatory. If there is a risk of splashing, a face shield should also be worn.
-
Odor Control and Waste Disposal: The stench associated with organosulfur compounds is a primary hazard, capable of causing nuisance and adverse reactions like headaches or nausea.[7][11]
-
All contaminated glassware, needles, and disposable materials should be decontaminated before removal from the fume hood.
-
A bleach (sodium hypochlorite) solution is effective for oxidizing residual thioether and should be used to rinse all contaminated apparatus.[7]
-
Contaminated solid waste (e.g., gloves, paper towels) should be sealed in a labeled bag and disposed of as hazardous chemical waste.[7]
-
-
Spill Management: For small spills, use an absorbent material (e.g., vermiculite or sand), collect it in a sealed container, and treat the area with a bleach solution.[7]
References
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The Journal of Organic Chemistry. Visible-Light-Induced Secondary Benzylic Thiolation/Sulfonylation via Direct C(sp3)–H Functionalization for Intermolecular C–S Bond Formation. ACS Publications. [Link]
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LookChem. Thioester Safety Data Sheets(SDS). [Link]
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ACS Green Chemistry Institute Pharmaceutical Roundtable. Thioether Formation Reagent Guide. [Link]
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PubChem. Benzyl phenyl sulfide | C13H12S | CID 13255. National Institutes of Health. [Link]
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University College London. Thiols | Safety Services. [Link]
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ResearchGate. Benzyl thioethers and thioetherification reactions. [Link]
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PubChem. Dibenzyl sulfide | C14H14S | CID 10867. National Institutes of Health. [Link]
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The Royal Society of Chemistry. Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters. [Link]
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Cheméo. Chemical Properties of sec-Butyl isobutyl sulfide (CAS 16900-02-0). [Link]
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PubChem. Di-sec-butyl sulphide | C8H18S | CID 522065. National Institutes of Health. [Link]
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PubChem. Butyl sec-butyl sulfide | C8H18S | CID 525455. National Institutes of Health. [Link]
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National Center for Biotechnology Information. Benzyl thioether formation merging copper catalysis. [Link]
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ACS Publications. Benzyl Thioether: A Dynamic Covalent Motif for Covalent Adaptable Networks. [Link]
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Organic Chemistry Portal. Benzylic sulfide synthesis by C-S coupling. [Link]
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ResearchGate. Synthesis and Reactivity of Benzylic Sulfonium Salts: Benzylation of Phenol and Thiophenol under Near-Neutral Conditions. [Link]
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The Good Scents Company. benzyl methyl sulfide, 766-92-7. [Link]
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NIST. Benzyl sulfide. WebBook. [Link]
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ResearchGate. 1 Н and 13 С NMR data for benzyl sulfide, benzyl disulfide, IX, and II. [Link]
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PubChem. Benzyl sulfate | C7H8O4S | CID 20818. National Institutes of Health. [Link]
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University of Wisconsin-Madison. Spectroscopy and Spectrometry in Organic Chemistry. [Link]
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Organic Syntheses. Phenyl Vinyl Sulfide. [Link]
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NIST. Sulfide, sec-butyl isopropyl. WebBook. [Link]
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Vinati Organics. secondary butyl benzene (sec. butyl benzene) (sbb), cas 135-98-8. [Link]
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